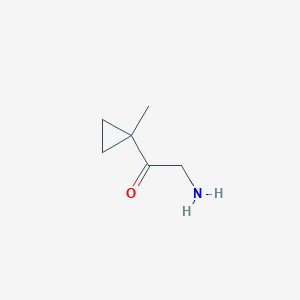

2-Amino-1-(1-methylcyclopropyl)ethanone

Description

Properties

IUPAC Name |

2-amino-1-(1-methylcyclopropyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2-3-6)5(8)4-7/h2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHJHSXVMAWUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-1-(1-methylcyclopropyl)ethanone, with the chemical formula C_6H_11N_O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 113.16 g/mol

- CAS Number : 1707364-82-6

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the following areas:

- Neuropharmacological Effects : Studies have shown that this compound may influence neurotransmitter systems, potentially affecting mood and behavior. Its structure suggests it could interact with receptors involved in neurotransmission.

- Antimicrobial Properties : Preliminary investigations indicate that the compound may possess antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

The biological activity of this compound is hypothesized to involve:

- Receptor Interaction : The compound may bind to specific neurotransmitter receptors, modulating their activity. This interaction could lead to changes in signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, contributing to its antimicrobial effects.

Neuropharmacological Studies

A study conducted on animal models demonstrated that administration of this compound resulted in significant alterations in behavior indicative of anxiolytic effects. The specific receptor targets were not fully elucidated but suggestive evidence points towards modulation of GABAergic activity.

Antimicrobial Activity

In vitro assays revealed that this compound exhibited inhibitory effects against:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were determined to be within a range that indicates potential for therapeutic applications.

Data Table: Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Anxiolytic-like behavior | |

| Antimicrobial | Inhibition of bacterial growth |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific molecular interactions and pathways involved.

- Toxicological Assessments : Evaluating the safety profile in vivo to ascertain therapeutic viability.

- Formulation Development : Exploring potential delivery methods for clinical applications.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- This contrasts with the aromatic stability of phenyl or bromophenyl groups in .

- Hydroxyl vs. Nitro Groups : The 2-hydroxyphenyl substituent in enhances hydrogen-bonding capacity, likely improving solubility in polar solvents. In contrast, the nitro group in may confer electrophilicity, increasing toxicity risks.

- Halogenated Derivatives: The bromine atom in bk-2C-B contributes to its psychoactivity by altering receptor binding affinity, a property absent in non-halogenated analogs.

Thermal and Analytical Properties

- Thermal Stability : Compound 1a demonstrates stability up to 130°C, whereas bk-2C-B degrades upon pyrolysis, producing brominated byproducts.

- Analytical Methods: Purity assessments for aminoethanones often rely on HPLC (e.g., 254 nm detection ) or GC/MS for pyrolysis studies .

Notes

Data Limitations: Direct data on 2-Amino-1-(1-methylcyclopropyl)ethanone are absent in the provided evidence; inferences rely on structural analogs.

Substituent Diversity : Cyclopropyl, halogen, and hydroxyl groups critically modulate solubility, stability, and bioactivity.

Research Gaps : Further studies are needed to characterize the target compound’s synthesis, stability, and toxicological profile.

Q & A

Q. How can researchers leverage the cyclopropane ring’s strain energy for selective functionalization?

- Methodology : Exploit ring strain via transition metal catalysis (e.g., Pd-catalyzed C–H activation) or photochemical [2+2] cycloadditions. Kinetic isotopic effects (KIE) studies differentiate mechanistic pathways. Computational NBO analysis quantifies strain energy contributions to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.